1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene
Description
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene is a chemical compound with a complex structure, characterized by the presence of ethynyl and phenylethynyl groups attached to a benzene ring
Properties
CAS No. |
850497-41-5 |
|---|---|
Molecular Formula |
C28H34 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-ethynyl-2,5-dihexyl-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H34/c1-4-7-9-14-18-26-23-28(21-20-24-16-12-11-13-17-24)27(22-25(26)6-3)19-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,18-19H2,1-2H3 |
InChI Key |
VTVHZINENDUSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1C#CC2=CC=CC=C2)CCCCCC)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene typically involves multiple steps, including the formation of the benzene ring and the subsequent attachment of ethynyl and phenylethynyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-(phenylethynyl)benzene: This compound has a similar structure but lacks the dihexyl groups, which can affect its chemical properties and applications.
2,5-Dihexyl-4-(phenylethynyl)benzene:
The uniqueness of 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
